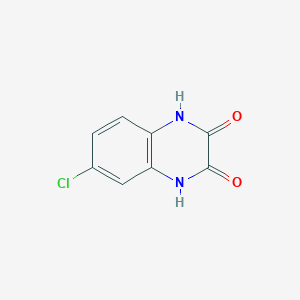

6-Chloroquinoxaline-2,3-diol

Übersicht

Beschreibung

6-Chloro-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position and a dihydro-quinoxaline-2,3-dione core structure. It has garnered significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Die industrielle Produktion von 6-Chlor-1,4-dihydro-chinoxalin-2,3-dion erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Prozessen kann die Effizienz und Skalierbarkeit der Produktion verbessern .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions, enabling functionalization for targeted applications.

Key Reagents and Products

Mechanistic Insights :

-

Aromatic nucleophilic substitution (SNAr) dominates due to electron-withdrawing effects of the quinoxaline ring, activating the C–Cl bond for displacement .

-

Polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The hydroxyl groups and quinoxaline core participate in redox transformations:

Oxidation

-

Products : Quinoxaline-2,3-dione derivatives via hydroxyl group oxidation .

-

Application : Generates intermediates for antitumor agents .

Reduction

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Cyclization with Amines/Thiols

Example Pathway :

-

Condensation with acrylic acid derivatives forms 3-(3-phenylquinoxalin-2-ylsulfanyl)propanamides .

-

Subsequent treatment with NaNO₂/HCl yields azide intermediates, which react with amino acid esters to generate bioactive hybrids .

Biological Activity and Receptor Interactions

While not a direct reaction, biological activity correlates with chemical modifications:

Serotonin Receptor Modulation

-

Substituent Effects :

Enzyme Inhibition

-

DNA Gyrase/Topoisomerase II : Chlorine and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, inhibiting bacterial/cancer cell proliferation .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloroquinoxaline-2,3-diol has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that it effectively inhibits bacterial growth by targeting DNA gyrase, essential for bacterial DNA replication. This mechanism positions it as a candidate for developing new antibiotics .

- Antifungal Properties : The compound has also shown promising antifungal activity, suggesting its potential in treating fungal infections.

- Anticancer Potential : Preliminary findings suggest that the compound may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during cell division. This inhibition could prevent cancer cell proliferation, highlighting its potential as an anticancer agent.

Neurological Applications

Research has indicated that this compound may interact with serotonin receptors, which are implicated in various neurological functions. Its modulation of these receptors could pave the way for treatments related to mood disorders and other neurological conditions .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

- Agrochemicals : It serves as a precursor for synthesizing pesticides and herbicides due to its biological activity against pests .

- Dyes and Pigments : The unique chemical structure allows it to be used in producing various dyes and industrial chemicals.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of DNA gyrase activity, which is critical for bacterial replication.

Case Study 2: Anticancer Activity

Research published in pharmacological journals indicated that derivatives of this compound show potent inhibition of cancer cell lines by targeting topoisomerase II. This suggests its potential as a lead compound in anticancer drug development.

Case Study 3: Neuropharmacology

Investigations into the interaction of this compound with serotonin receptors revealed its potential role in modulating neurotransmitter systems, which could be beneficial in developing treatments for depression and anxiety disorders .

Limitations and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Toxicity and Pharmacokinetics : Comprehensive studies on toxicity profiles and pharmacokinetic properties are lacking. Future research should focus on detailed assessments to understand safety and efficacy better.

- Availability : Limited availability of the compound poses challenges for extensive research. Efforts should be made to optimize synthetic routes for better accessibility.

Future research directions include:

Wirkmechanismus

The mechanism of action of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6-Chlor-1,4-dihydro-chinoxalin-2,3-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1,4-Dihydro-chinoxalin-2,3-dion: Es fehlt das Chloratom in 6-Position, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

6-Methyl-1,4-dihydro-chinoxalin-2,3-dion: Es enthält eine Methylgruppe anstelle eines Chloratoms, was zu Variationen in der Reaktivität und pharmakologischen Aktivität führt.

6-Brom-1,4-dihydro-chinoxalin-2,3-dion: Das Vorhandensein eines Bromatoms anstelle von Chlor kann die Reaktivität und die biologischen Wirkungen der Verbindung beeinflussen.

Die Einzigartigkeit von 6-Chlor-1,4-dihydro-chinoxalin-2,3-dion liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C8H5ClN2O2

- Molecular Weight : 196.59 g/mol

- IUPAC Name : 6-chloro-1,4-dihydroquinoxaline-2,3-dione

The compound features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. These structural characteristics are crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

-

Antimicrobial Activity :

- The compound has been evaluated for its antibacterial properties against various strains. Studies indicate that it effectively inhibits bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Antifungal Activity :

- In addition to its antibacterial effects, it shows promising antifungal properties, making it a candidate for developing new antifungal agents.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may inhibit topoisomerase II, an enzyme involved in DNA unwinding during cell division. This inhibition could prevent cancer cell proliferation, highlighting its potential as an anticancer agent.

- Neurological Applications :

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : This interaction is critical for its antimicrobial properties.

- Topoisomerase II Inhibition : This mechanism underlies its potential anticancer effects.

- Serotonin Receptor Modulation : The compound may act on serotonin receptors, which are implicated in various neurological functions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Limitations and Future Directions

Despite the promising biological activities of this compound, several limitations hinder further development:

- Toxicity and Pharmacokinetics : Comprehensive studies on the toxicity profile and pharmacokinetic properties are lacking.

- Availability : Limited availability of the compound poses challenges for extensive research.

Future research should focus on:

- Detailed toxicity assessments.

- Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Exploring derivatives of this compound to enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLFZACEWWIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064436 | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-79-8 | |

| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.